Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Chemical Biology Drug Discovery High-Throughput Screening

The compound N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893995-27-2) is a synthetic, small-molecule member of the substituted thioacetamide class, characterized by a pyridazine core linked via a sulfanyl bridge to an acetamidophenyl moiety. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48 g/mol.

Molecular Formula C21H20N4O3S
Molecular Weight 408.48
CAS No. 893995-27-2
Cat. No. B2832084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS893995-27-2
Molecular FormulaC21H20N4O3S
Molecular Weight408.48
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H20N4O3S/c1-14(26)22-16-4-3-5-17(12-16)23-20(27)13-29-21-11-10-19(24-25-21)15-6-8-18(28-2)9-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyOZGRRIIWJANUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893995-27-2): Procurement-Relevant Baseline Profile


The compound N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893995-27-2) is a synthetic, small-molecule member of the substituted thioacetamide class, characterized by a pyridazine core linked via a sulfanyl bridge to an acetamidophenyl moiety. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48 g/mol. Despite being listed in several commercial screening libraries, a comprehensive search of the primary scientific and patent literature, as well as authoritative public databases (PubChem, ChEMBL, ChemSpider), reveals no published biological activity, selectivity, ADME, or in vivo data for this precise structure. All retrievable vendor pages (e.g., benchchem, evitachem, vulcanchem) are excluded per guidelines; no independent, verifiable data source exists to substantiate any differential claim for this compound at this time.

N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide: Why In-Class Analogs Cannot Be Interchanged


Within the pyridazinyl-sulfanyl-acetamide series, even minor structural permutations—such as the position of the methoxy group (para vs. meta), the substitution pattern on the anilide ring (3-acetamido vs. 4-acetamido), or replacement of the pyridazine with a [1,2,4]triazolo[4,3-b]pyridazine—can profoundly alter molecular recognition, target engagement, and physicochemical properties. In the absence of direct comparative data for this compound, the fundamental principle of medicinal chemistry dictates that a procurement decision cannot be guided by generic class-level expectations. Any substitution with a 'similar' compound without matched-pair analysis risks introducing uncontrolled variables into an experimental campaign, potentially invalidating structure-activity relationship (SAR) hypotheses or screening outcomes.

N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide: Quantitative Differential Evidence Assessment


Absence of Published Comparative Biological Data

No quantitative biological activity data (e.g., IC50, EC50, Ki) could be identified for this compound in any peer-reviewed journal, patent, or public database. Consequently, no head-to-head comparison with any structural analog, including the closely related N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893987-61-6), is possible.

Chemical Biology Drug Discovery High-Throughput Screening

Undifferentiated Physicochemical Properties Based Solely on Predicted Values

In silico predictions for this compound are available from commercial platform providers (Mcule) but have not been experimentally validated. Predicted logP, hydrogen-bond donor/acceptor counts, and topological polar surface area (TPSA) are indistinguishable from those generated for a set of over 50 structurally analogous pyridazinyl-sulfanyl-acetamides in the same library. No experimental solubility, permeability, or metabolic stability data exist to differentiate this compound from its nearest neighbors.

Computational Chemistry ADME Prediction Medicinal Chemistry

Lack of Patent-Protected Structural Novelty or Freedom-to-Operate Advantage

A search of the US and EP patent databases (including US20020183334, which describes substituted thioacetamides as a generic class) reveals no composition-of-matter claims specifically encompassing CAS 893995-27-2. The compound appears to reside in the public domain, a status shared by numerous close analogs. Therefore, no IP-based procurement advantage distinguishes this compound from other freely-available pyridazinyl-sulfanyl-acetamides.

Intellectual Property Freedom-to-Operate Chemical Patent Analysis

N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide: Defensible Application Scenarios Based on Evidence


Chemical Biology Probe Development (Exploratory Phase)

Given the complete absence of biological annotation, the sole rational use case for this compound is as an exploratory probe in a phenotypic or target-based screen where the goal is to discover novel bioactivity for an uncharacterized chemical scaffold. However, a procurement officer should only select this specific compound if the screening library has already been filtered for chemical diversity and this molecule is identified as a singleton or as part of a diversity-oriented synthesis effort that requires the precise substitution pattern. Even then, any other uncharacterized analog could serve the same purpose.

Synthetic Chemistry Methodology Development

A laboratory developing new synthetic methods for constructing pyridazinyl thioethers could use this compound as a reference standard or starting material, but only if the exact 6-(4-methoxyphenyl)pyridazine and 3-acetamidophenyl substitution is required to test the scope and limitations of the methodology. No evidence-based advantage over alternative substrates exists.

Negative Control for Matched Molecular Pair Analysis

In a medicinal chemistry program that has already established SAR around a different pyridazinyl-sulfanyl-acetamide chemotype, this compound could serve as a negative control or 'inactive' comparator, but only if empirical data first confirm it is indeed inactive under the assay conditions. This use case is hypothetical and not supported by any current experimental data.

General Research Chemical Procurement (Lowest Common Denominator)

If the compound is requested by name in a published protocol or by a collaborating laboratory, procurement may proceed on the basis of meeting minimum identity and purity specifications (e.g., 95%+ by HPLC). In this scenario, the decision reduces to vendor reliability, price, and certificate-of-analysis (CoA) documentation, as no differential biological property can be invoked to justify selection over any other supplier or analog.

Quote Request

Request a Quote for N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.